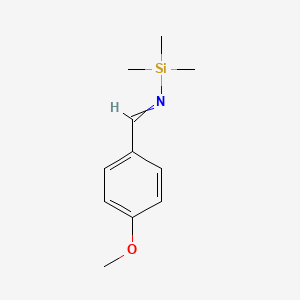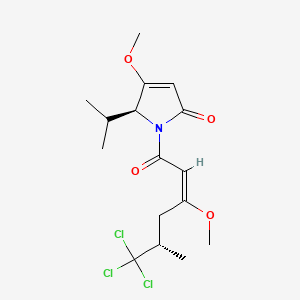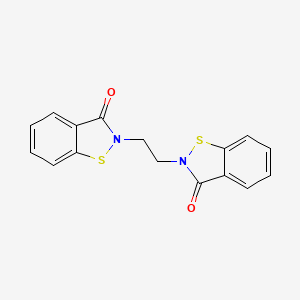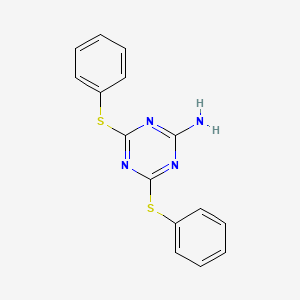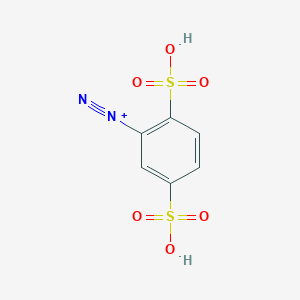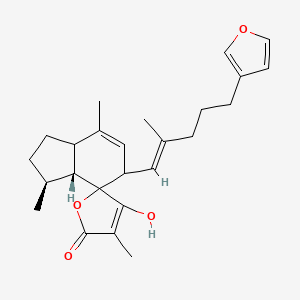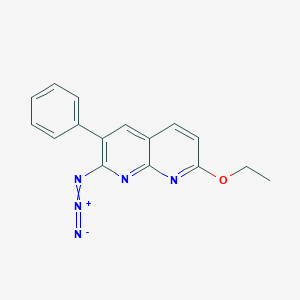![molecular formula C14H16Cl2O4 B14507803 Diethyl chloro[chloro(phenyl)methyl]propanedioate CAS No. 62979-64-0](/img/structure/B14507803.png)
Diethyl chloro[chloro(phenyl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl chloro[chloro(phenyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are substituted with a chloro(phenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
Diethyl chloro[chloro(phenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with chloro(phenyl)methyl chloride under suitable conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
Diethyl chloro[chloro(phenyl)methyl]propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Nucleophiles: Ammonia, amines, alcohols.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Monocarboxylic Acids: Formed through decarboxylation.
科学研究应用
Diethyl chloro[chloro(phenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of diethyl chloro[chloro(phenyl)methyl]propanedioate involves its reactivity as an ester and its ability to form enolate ions. The enolate ion can undergo various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Diethyl Ethylmalonate: Another derivative with different substituents on the methylene group.
Diethyl Phenylmalonate: Similar structure with a phenyl group instead of the chloro(phenyl)methyl group.
Uniqueness
This makes it a valuable compound in the synthesis of complex organic molecules and in various research fields .
属性
CAS 编号 |
62979-64-0 |
|---|---|
分子式 |
C14H16Cl2O4 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
diethyl 2-chloro-2-[chloro(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-19-12(17)14(16,13(18)20-4-2)11(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI 键 |
LDXDTEMTZFITIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)Cl)(C(=O)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

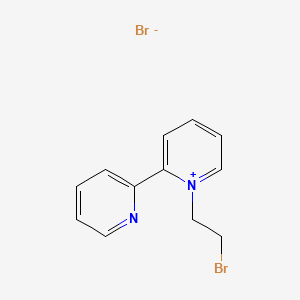
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
